molecular formula C12H14O6S B122681 Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate CAS No. 154934-13-1

Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate

Cat. No.: B122681
CAS No.: 154934-13-1
M. Wt: 286.3 g/mol
InChI Key: BLYQDJZMMFOERZ-UHFFFAOYSA-N
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Description

Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate (CAS: 154934-13-1, C₁₂H₁₄O₆S) is a dicarboxylic acid diethyl ester derivative of 3,4-ethylenedioxythiophene (EDOT), a key monomer in conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). Its crystal structure (monoclinic, space group P2₁/c) features intramolecular hydrogen bonds that stabilize a planar six-membered ring, a common motif in EDOT-based derivatives . This compound is widely used in organic electronics due to its tunable electronic properties and processability .

Properties

IUPAC Name

diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6S/c1-3-15-11(13)9-7-8(18-6-5-17-7)10(19-9)12(14)16-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYQDJZMMFOERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(S1)C(=O)OCC)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method employs a Williamson ether synthesis to construct the dioxane ring system. The alkali salt of 3,4-dihydroxythiophene-2,5-dicarboxylic acid diethyl ester reacts with epihalohydrins (e.g., epibromohydrin) in polar aprotic solvents.

Reaction Conditions

  • Solvents : Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

  • Temperature : 45°C to the solvent’s boiling point.

  • Epihalohydrin Ratio : 1.01–1.4 equivalents relative to the dihydroxythiophene derivative.

  • Base : Potassium carbonate or sodium hydroxide.

Mechanism

The alkoxide ions from the dihydroxythiophene diester nucleophilically attack the electrophilic carbons of epibromohydrin, forming two ether linkages. This stepwise process yields a mixture of intermediates:

  • Diethyl 2,3-dihydro-2-(hydroxymethyl)thieno[3,4-b][1,dioxine-5,7-dicarboxylate (IV) .

  • 3-Hydroxy-3,4-dihydro-2H-thieno[3,4-b]dioxepine-6,8-dicarboxylic acid diethyl ester (V) .

Yield and Purity

  • Intermediate Yield : 75–78% for IV and 22–25% for V.

  • Impurity Control : <0.1% side products from over-condensation.

Table 1: Optimization Parameters for Williamson Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Solvent PolarityHigh (DMF/DMSO)Enhances nucleophilicity
Epihalohydrin Ratio1.2 equivalentsMinimizes di-substitution byproducts
Reaction Time2–4 hoursPrevents decomposition

Cyclization with 1,2-Dichloroethane

Reaction Overview

This industrial-scale method utilizes 1,2-dichloroethane as a cyclizing agent under vacuum conditions.

Reaction Conditions

  • Solvent : Acetonitrile.

  • Temperature : 115°C.

  • Pressure : 750.075 Torr (vacuum).

  • Duration : 2 hours.

Procedure

  • Mixing : Combine diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate sodium salt (0.5 mol), 1,2-dichloroethane (1.01 mol), and acetonitrile.

  • Heating : React at 115°C under vacuum for 2 hours.

  • Workup : Distill to recover solvents, then precipitate the product using isopropanol/water.

Yield and Purity

  • Yield : 95.9%.

  • Purity : >97% after recrystallization.

Table 2: Industrial Production Metrics

MetricValueNotes
Throughput137.3 g per batchScalable via continuous reactors
Solvent Recovery90–95%Reduces environmental impact

Direct Esterification of 3,4-Dihydroxythiophene

Reaction Overview

A one-pot synthesis involves esterifying 3,4-dihydroxythiophene with diethyl oxalate under basic conditions.

Reaction Conditions

  • Base : Sodium hydroxide or lithium hydroxide.

  • Solvent : Ethanol or methanol.

  • Temperature : Reflux (78–80°C).

Mechanism

  • Esterification : Diethyl oxalate reacts with the hydroxyl groups of 3,4-dihydroxythiophene.

  • Cyclization : Intramolecular ether formation closes the dioxane ring.

Challenges

  • Side Reactions : Over-esterification or oxidation of the thiophene ring.

  • Mitigation : Use stoichiometric base and inert atmosphere.

Yield and Purity

  • Yield : 70–85%.

  • Purity : Requires chromatography for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

CriterionWilliamson Synthesis1,2-Dichloroethane CyclizationDirect Esterification
Yield75–78%95.9%70–85%
ScalabilityModerateHighLow
Purity>99%>97%85–90%
Industrial FeasibilityRequires impurity controlContinuous flow compatibleLimited by side reactions

Chemical Reactions Analysis

Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Materials Science

Conductive Polymers
One of the primary applications of diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate is in the development of electrically conductive polymers. It serves as a building block for poly(3,4-ethylenedioxythiophene) (PEDOT), which is widely used in organic electronics due to its excellent conductivity and stability. Studies have shown that incorporating this compound into PEDOT enhances the material's electrical properties and mechanical strength .

Nanocomposites
This compound can also be utilized in the formation of nanocomposites. When combined with nanoparticles, it improves the electrical conductivity and thermal stability of the composite materials. This application is particularly beneficial in creating flexible electronic devices and sensors .

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
this compound has been explored as an active layer in OLEDs. Its ability to facilitate charge transport makes it suitable for enhancing the efficiency of light emission in these devices. Research indicates that devices using this compound exhibit improved brightness and color purity compared to traditional materials .

Field-Effect Transistors (FETs)
In organic field-effect transistors (OFETs), this compound can be used as an active semiconductor layer. Its favorable charge mobility contributes to better device performance, making it a candidate for next-generation electronic components .

Chemical Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. It can be transformed into various derivatives that are valuable in pharmaceutical chemistry. For instance, modifications to its structure can yield compounds with potential biological activity against various diseases .

Reagent in Organic Reactions
This compound is also employed as a reagent in several organic reactions due to its ability to participate in nucleophilic substitutions and cycloadditions. Its reactivity allows for the synthesis of complex organic molecules that are otherwise difficult to obtain .

Mechanism of Action

The mechanism of action of Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate involves its ability to form conductive polymers. The compound undergoes electro-polymerization, where the ethylene groups enhance the formation of an electro-active hydrophilic polymer . This polymerization process is crucial for its applications in electronic and bioelectronic devices.

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Density (g/cm³) Boiling Point (°C) Key Applications
Diethyl 2,3-dihydrothieno[...]-dicarboxylate 154934-13-1 C₁₂H₁₄O₆S - - Conductive polymers
2,3-Dihydro-thieno[...]-dicarboxylic acid 18361-03-0 C₈H₆O₆S 1.732 482.6 Pharmaceutical intermediates
2,3-Dimethyl-dihydrofuro[...]-dicarboxylic acid - C₉H₈O₇ - - Optoelectronics
5,7-Dibromo-2,3-dihydrothieno[...]dioxine 174508-31-7 C₆H₄Br₂O₂S - - Cross-coupling reactions

Biological Activity

Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate (CAS Number: 154934-13-1) is a chemical compound with significant potential in various biological applications. Its unique structure contributes to its diverse biological activities, particularly in the fields of biosensors, bioelectronics, and medicinal chemistry.

Chemical Structure and Properties

This compound is derived from 3,4-ethylenedioxythiophene (EDOT) and features a fused thiophene and dioxine ring system. The molecular formula is C12H14O6SC_{12}H_{14}O_6S, and it is characterized by the presence of two carboxylate functional groups.

The biological activity of this compound is largely attributed to its ability to form conductive polymers through electro-polymerization. This process enhances its hydrophilicity and conductivity, making it suitable for applications in bioelectronics and drug delivery systems.

1. Biosensors and Bioelectronics

This compound has been studied for its potential use in biosensors due to its conductive properties. Its derivatives have shown promise in developing sensitive detection systems for biomolecules.

2. Medicinal Chemistry

Research indicates that derivatives of this compound exhibit pharmacological activities that could be harnessed for therapeutic purposes. For instance:

  • Antidepressant Activity : Related compounds have shown high binding affinities at serotonin receptors (5-HT1A), indicating potential antidepressant effects. One study highlighted a derivative with a Ki value of 96 nM for the 5-HT1A receptor and 9.8 nM for the serotonin transporter .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that certain analogs can induce apoptosis in glioblastoma and breast cancer cells at nanomolar concentrations .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Study Compound Activity IC50 (µM) Notes
Study 1Compound 5Antidepressant (5-HT1A receptor agonist)0.096Exhibited higher efficacy than fluoxetine .
Study 2Compound ACytotoxicity against glioblastoma<0.01Induced apoptosis via oxidative stress mechanisms .
Study 3Compound BAnticancer activity against breast adenocarcinoma<0.05Demonstrated significant antiproliferative effects .

Research Findings

Recent research highlights the versatility of this compound in various applications:

  • Conductive Polymers : The compound serves as a precursor for synthesizing conductive polymers like PEDOT (poly(3,4-ethylenedioxythiophene)), essential for electronic devices.
  • Drug Delivery Systems : Investigations are ongoing into its role in enhancing drug delivery mechanisms due to its favorable pharmacokinetic properties and biocompatibility.

Q & A

Basic Question: How is the crystal structure of Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate determined?

Answer:
The crystal structure is determined via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement. Key parameters include triclinic symmetry (space group P1), unit cell dimensions (a = 4.6805 Å, b = 8.3673 Å, c = 17.351 Å), and refinement statistics (R = 0.069, wR = 0.176). Disorder in the dihydrothieno-dioxine ring is resolved by modeling alternative conformations . The SHELX suite is preferred for its robustness in handling small-molecule crystallography, even with disordered residues .

Basic Question: What are the common synthetic routes for this compound?

Answer:
Synthesis typically involves multi-step reactions starting from diethylene glycol or diglycolic acid. A five-step protocol includes oxidation, acylation, hydrolysis, and elimination, yielding the dicarboxylate ester with moderate efficiency. For example, condensation with diethyl oxalate under controlled conditions achieves esterification of the carboxyl groups . Alternative routes use catalytic para-toluenesulfonic acid for Schiff base formation with aldehydes, enabling applications in optoelectronic materials .

Advanced Question: How to address disorder in crystallographic data for this compound?

Answer:
Disorder in the dihydrothieno-dioxine ring arises from rotational flexibility. Refinement strategies include:

  • Partitioning the disordered moiety into two conformers with occupancy ratios (e.g., 60:40).
  • Restraining bond lengths and angles using SHELXL’s DFIX and SADI commands.
  • Validating the model against residual electron density maps and R factor convergence. Evidence from multiple studies shows mean σ(C–C) = 0.004 Å, indicating acceptable precision despite disorder .

Advanced Question: What methodologies are used to functionalize this compound for optoelectronic applications?

Answer:
Key functionalization strategies include:

  • Stannylation : Reacting with trimethylstannyl groups (e.g., 5,7-bis(trimethylstannyl) derivatives) for Stille coupling to construct π-conjugated polymers .
  • Borylation : Introducing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups for Suzuki-Miyaura cross-coupling, enabling integration into organic semiconductors .
  • Condensation with amines : Forming azomethine linkages (e.g., EDOT-OMeTPA) for hole-transporting materials in perovskite photovoltaics .

Advanced Question: How to analyze discrepancies in bond lengths/angles across crystallographic studies?

Answer:
Discrepancies (e.g., C–C bond lengths varying by 0.002–0.004 Å) arise from differences in data collection (temperature, radiation source) and refinement protocols. To resolve:

  • Compare thermal displacement parameters (Ueq) to identify static vs. dynamic disorder.
  • Cross-validate with density functional theory (DFT) calculations for idealized geometries.
  • Use statistical tools like t-tests on bond length datasets from multiple studies (e.g., vs. 8) .

Advanced Question: What are the challenges in synthesizing π-conjugated polymers from this compound?

Answer:
Challenges include:

  • Steric hindrance : Bulky ester groups (diethyl) limit regioselectivity in polymerization. Solution: Replace with methyl esters or hydrolyze to dicarboxylic acids for improved reactivity .
  • Electron-deficient core : The dioxine-thiophene hybrid may reduce charge mobility. Mitigation: Introduce electron-donating substituents (e.g., N,N-bis(4-methoxyphenyl)aniline) to enhance conductivity .
  • Purification : High molecular weight polymers require size-exclusion chromatography (SEC) to isolate fractions with optimal polydispersity indices (PDI < 1.5) .

Basic Question: What safety precautions are required when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and N95 masks to avoid inhalation of dust .
  • Ventilation : Handle in a fume hood to prevent exposure to volatile byproducts (e.g., ethyl acetate from ester hydrolysis).
  • Storage : Keep in airtight containers under inert gas (N2) at –20°C to prevent oxidation .

Advanced Question: How does this compound perform as a precursor in perovskite solar cells?

Answer:
When functionalized with triphenylamine derivatives (e.g., EDOT-OMeTPA), it acts as a hole-transporting material (HTM). Key metrics:

  • Hole mobility : ~10<sup>–4</sup> cm<sup>2</sup>/V·s, comparable to spiro-OMeTAD.
  • Stability : The dioxine-thiophene backbone resists UV degradation better than traditional HTMs.
  • Device efficiency : Achieves power conversion efficiencies (PCE) >15% in MAPbI3 perovskite cells .

Advanced Question: How to optimize reaction conditions for high-yield synthesis?

Answer:

  • Solvent selection : Use anhydrous tetrahydrofuran (THF) for acylation to minimize ester hydrolysis .
  • Catalyst loading : 5 mol% p-TSA in condensation reactions improves yields to >80% .
  • Temperature control : Maintain ≤60°C during esterification to prevent decarboxylation .

Advanced Question: How is computational modeling used to predict optoelectronic properties?

Answer:
Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • HOMO-LUMO gaps : ~3.2 eV, indicating suitability for visible-light absorption.
  • Charge transfer integrals : 0.15 eV for π-stacked dimers, supporting high carrier mobility .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for targeted functionalization .

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